5-Methoxy-2-methyl-6-nitro-2,3-dihydro-1-benzofuran is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds are characterized by a fused benzene and furan ring structure, which imparts unique chemical properties and biological activities. The specific compound in question features a methoxy group, a methyl group, and a nitro substituent, contributing to its potential reactivity and applications in various scientific fields.
The compound can be synthesized from various precursors, often involving multi-step organic reactions that utilize different coupling techniques and functional group transformations. Research articles highlight methods for synthesizing benzofuran derivatives, emphasizing the importance of optimizing reaction conditions to achieve high yields and purity .
5-Methoxy-2-methyl-6-nitro-2,3-dihydro-1-benzofuran is classified as a nitrobenzofuran derivative. It is part of a broader category of compounds known for their diverse biological activities, including antimicrobial and anticancer properties. This classification is significant in medicinal chemistry, where the structure-activity relationship is crucial for developing new pharmaceuticals.
The synthesis of 5-Methoxy-2-methyl-6-nitro-2,3-dihydro-1-benzofuran typically involves several key steps:
5-Methoxy-2-methyl-6-nitro-2,3-dihydro-1-benzofuran has a distinct molecular structure characterized by:
The molecular formula is C₁₀H₉N₁O₃, with a molecular weight of approximately 193.18 g/mol. The crystal structure analysis reveals planar arrangements with specific dihedral angles that affect intermolecular interactions .
The compound participates in various chemical reactions typical for nitrobenzofurans:
For instance, reduction of the nitro group can be achieved using hydrogenation methods or metal catalysts like palladium on carbon . Such transformations are crucial for synthesizing derivatives with enhanced biological activity.
The mechanism of action for compounds like 5-Methoxy-2-methyl-6-nitro-2,3-dihydro-1-benzofuran often involves interaction with biological targets such as enzymes or receptors:
In vitro studies have demonstrated that modifications to the benzofuran structure can significantly impact its effectiveness against various cancer cell lines .
5-Methoxy-2-methyl-6-nitro-2,3-dihydro-1-benzofuran typically exhibits:
Key chemical properties include:
Relevant spectral data (e.g., NMR, IR) confirm the presence of characteristic functional groups and structural integrity .
5-Methoxy-2-methyl-6-nitro-2,3-dihydro-1-benzofuran has potential applications in:
Research continues to explore its full potential across various fields, highlighting its significance as a versatile chemical entity in modern science.
The benzofuran scaffold—a fused bicyclic system comprising benzene and furan rings—represents a privileged structure in medicinal chemistry due to its versatile pharmacophore compatibility and presence in numerous bioactive molecules. While native benzofuran exhibits weak aromaticity and susceptibility to oxidative/reductive cleavage and acid-catalyzed polymerization , strategic modifications significantly enhance its pharmaceutical utility. The 2,3-dihydrobenzofuran variant (coumaran) in 5-Methoxy-2-methyl-6-nitro-2,3-dihydro-1-benzofuran confers critical advantages:
This structural framework supports diverse therapeutic applications. Clinically relevant derivatives include the antiarrhythmic amiodarone, β-adrenergic blocker bufuralol, and natural products like usnic acid (antibiotic) and bergapten (antipsoriatic) [7]. The scaffold’s drug-likeness is evidenced by its prevalence in FDA-approved agents and investigational compounds targeting cancer, CNS disorders, and infectious diseases.
Table 1: Bioactive Benzofuran Derivatives and Their Therapeutic Applications
Compound Name | Core Structure | Key Therapeutic Activity | Reference |
---|---|---|---|
Amiodarone | 2-Benzofuryl ketone | Antiarrhythmic | [7] |
Bufuralol | 2-Aminomethyl benzofuran | β-Adrenergic blockade | [7] |
Usnic acid | Dibenzofuran | Antibiotic/antitumor | [7] |
Bergapten | Furocoumarin | Psoriasis phototherapy | [7] |
5-Methoxy-2-methyl-6-nitro-2,3-dihydro-1-benzofuran | Dihydrobenzofuran | Multifunctional scaffold (CNS/oncology) | [3] [8] |
The pharmacological profile of dihydrobenzofurans is critically dependent on substituent patterns. In 5-Methoxy-2-methyl-6-nitro-2,3-dihydro-1-benzofuran, the methoxy (5-OMe) and nitro (6-NO₂) groups synergistically fine-tune electronic, steric, and hydrogen-bonding properties:
Facilitates blood-brain barrier (BBB) penetration in CNS-targeted agents due to moderate lipophilicity [3].
Nitro Group (6-NO₂):
Structure-activity relationship (SAR) studies underscore the positional sensitivity of these groups. For instance, 5-methoxy substitution maximizes receptor affinity in serotoninergic ligands, while nitro placement at C6 (ortho to methoxy) fosters intramolecular hydrogen bonding, rigidifying the scaffold [3] [5].
Table 2: Impact of Methoxy and Nitro Substituents on Benzofuran Bioactivity
Substituent Pattern | Biological Consequence | Example Activity Enhancement |
---|---|---|
5-OMe alone | ↑ Electron density; ↑ BBB permeability | 5-HT₁ₐ affinity (Ki < 50 nM) [3] |
6-NO₂ alone | ↑ Electrophilicity; redox activation | Anticancer IC₅₀ reduction (2–5 fold) [5] |
5-OMe + 6-NO₂ | Intramolecular H-bonding; conformational restraint | Selectivity for PDE2 vs. other PDEs [8] |
Nitro at C7 (not C6) | ↓ Planarity; disrupted conjugation | Loss of kinase inhibitory activity [5] |
This compound integrates three strategic modifications—2-methyl saturation, 5-methoxy, and 6-nitro groups—creating a versatile template for drug discovery:
Nitro-to-amine reduction generates aniline derivatives, precursors to potent phosphodiesterase 2 (PDE2) inhibitors for cognitive impairment and Alzheimer’s disease [8]. PDE2 inhibition elevates cyclic nucleotides (cAMP/cGMP), crucial for synaptic plasticity.
Oncology:Electrophilic properties conferred by the 6-nitro group enable:
Halogenation at C7 (ortho to nitro) further enhances anticancer potency through halogen-bonding with kinases like PLK1 (IC₅₀ ≈ 16.4 μM for brominated analogs) [5].
Chemical Diversification:
Ongoing research prioritizes hybrid molecules where this scaffold conjugates with complementary pharmacophores (e.g., triazoles, spirocycles) to target multifactorial diseases like cancer-neuroinflammation crosstalk.
Table 3: Research Priorities for Scaffold Development
Therapeutic Area | Rationale | Lead Optimization Strategy |
---|---|---|
Central Nervous System | Chirality-enabled GPCR selectivity; PDE2 inhibition | Synthesis of (S)-enantiomers; nitro → amine reduction [3] [8] |
Oncology | Hypoxia-selective cytotoxicity; kinase inhibition | 7-Halogenation; PEGylated prodrugs [5] |
Anti-infectives | Natural benzofuran mimicry (e.g., usnic acid) | Hybridization with antimicrobial motifs [7] |
Chemical Biology | Electrophilic probe for target identification | Functionalization via nitro group (e.g., biotin conjugates) [4] [6] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7